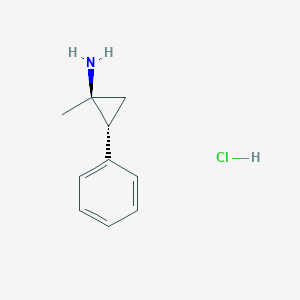
(1S,2R)-1-methyl-2-phenylcyclopropan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-methyl-2-phenylcyclopropan-1-aminehydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an epoxy cyclohexane solution with phenylmagnesium bromide and cuprous chloride or cuprous bromide, followed by quenching with a saturated ammonium chloride or ammonium sulfate solution . The resulting product is then purified through recrystallization to obtain the desired enantiomer with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs enantioselective synthesis techniques to ensure high purity and yield. Methods such as enantioselective chromatography and resolution by diastereomeric salt formation are commonly used to separate and purify the enantiomers .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-methyl-2-phenylcyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces various amine derivatives .
Aplicaciones Científicas De Investigación
(1S,2R)-1-methyl-2-phenylcyclopropan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-methyl-2-phenylcyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain pathways, depending on its interaction with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-2-phenylcyclohexanol
- (1S,2R)-2-bromocyclopentanol
- (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid
Uniqueness
What sets (1S,2R)-1-methyl-2-phenylcyclopropan-1-aminehydrochloride apart from similar compounds is its specific stereochemistry and the presence of the amine group, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H14ClN |
|---|---|
Peso molecular |
183.68 g/mol |
Nombre IUPAC |
(1S,2R)-1-methyl-2-phenylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-10(11)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-,10+;/m1./s1 |
Clave InChI |
ATFVTRDQCBBLIQ-UXQCFNEQSA-N |
SMILES isomérico |
C[C@@]1(C[C@@H]1C2=CC=CC=C2)N.Cl |
SMILES canónico |
CC1(CC1C2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


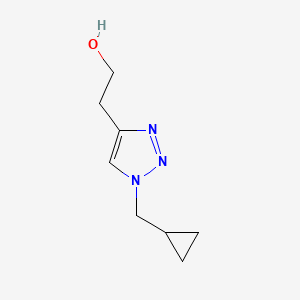
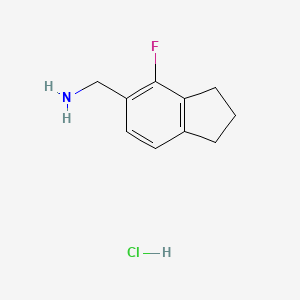
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride](/img/structure/B13587473.png)
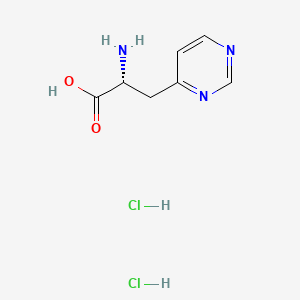
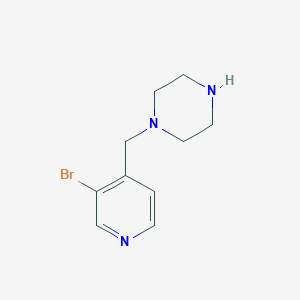
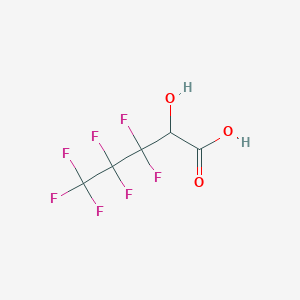
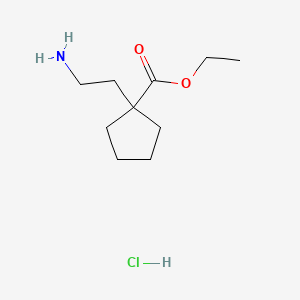
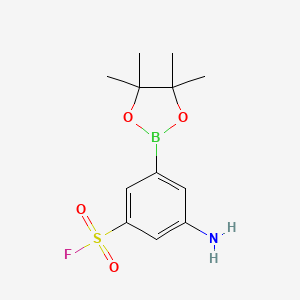
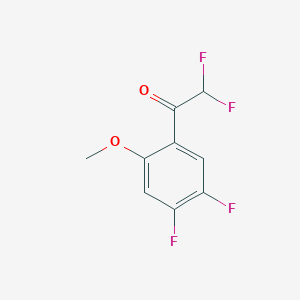
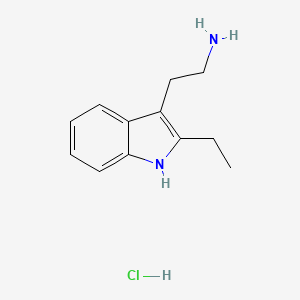
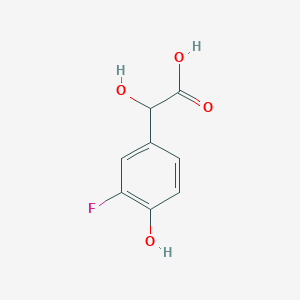
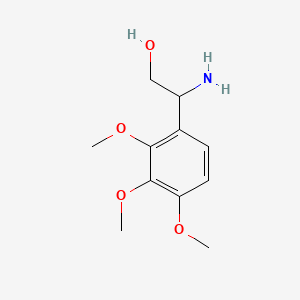
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)
